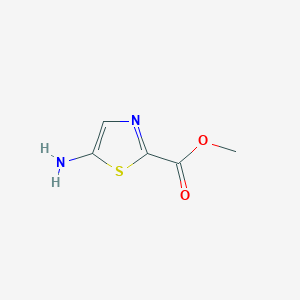

Methyl 5-aminothiazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHSJTPNANDGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 5-aminothiazole-2-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-Aminothiazole-5-Carboxylate

Introduction: Clarifying Isomeric Identity and Significance

This guide provides a comprehensive technical overview of the physical and chemical properties of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0). It is crucial to note that the vast majority of scientific literature and commercial availability pertains to this specific isomer, rather than its counterpart, Methyl 5-aminothiazole-2-carboxylate (CAS No: 1363381-19-4)[1]. Therefore, this document will focus exclusively on the well-documented 2-amino-5-carboxylate isomer, a compound of significant interest to researchers and drug development professionals.

Methyl 2-aminothiazole-5-carboxylate serves as a vital heterocyclic building block in organic synthesis.[2] Its importance is underscored by its role as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3][4][5][6] Understanding its physical properties is paramount for ensuring purity, optimizing reaction conditions, developing formulations, and achieving consistent results in both laboratory-scale research and large-scale pharmaceutical production. This guide synthesizes critical data from various sources to offer a detailed, field-proven perspective for scientists and developers.

Chemical Identity and Molecular Structure

Correctly identifying a compound through its various nomenclature and structural representations is the foundation of all subsequent research.

Key Identifiers:

-

IUPAC Name: methyl 2-amino-1,3-thiazole-5-carboxylate[7]

-

Synonyms: 2-Aminothiazole-5-carboxylic Acid Methyl Ester, Methyl 2-amino-5-thiazolecarboxylate[8][9][11]

The structure features a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is substituted with an amino group at the 2-position and a methyl carboxylate group at the 5-position. This arrangement of functional groups dictates the compound's reactivity and physical characteristics.

Caption: Chemical structure of Methyl 2-aminothiazole-5-carboxylate.

Physicochemical Properties

The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. The data below has been consolidated from multiple suppliers and databases to provide a reliable overview.

| Property | Value | Source(s) |

| Molecular Weight | 158.18 g/mol | [7][8][9] |

| Appearance | White to yellow to green crystalline powder | [9][11] |

| Melting Point | 182 - 194 °C | [3][8][9][10] |

| Boiling Point | ~298.7 °C (at 760 mmHg) | [3][8][10] |

| Density | ~1.4 g/cm³ | [3][10] |

| Flash Point | ~134.5 °C | [3] |

| Purity (Assay) | Typically ≥98% (GC) | [3][9][11] |

| Solubility | Soluble in ethanol and ether; insoluble in water. | [10] |

Note: The range in melting point may reflect differences in purity across various commercial batches. A sharp melting point within a narrow range (e.g., 184-186 °C) is indicative of high purity.[3]

Spectral Data Analysis for Structural Confirmation

Spectroscopic methods are indispensable for verifying the identity and purity of a chemical substance. For Methyl 2-aminothiazole-5-carboxylate, key spectral features are expected as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretch for the ester carbonyl group (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole ring. Publicly available FTIR spectra confirm these features.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum would be expected to show a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm, a singlet for the proton on the thiazole ring, and a broad singlet for the two protons of the amino group (-NH₂), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester (typically >160 ppm), carbons of the aromatic thiazole ring, and the methyl carbon of the ester group (around 50-60 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The compound's mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight (158.18 g/mol ).[7] Available data includes GC-MS analysis.[7]

Experimental Protocols for Property Verification

The trustworthiness of research data relies on robust and repeatable experimental protocols. Below are methodologies for determining two critical properties: melting point and purity.

Protocol 1: Determination of Melting Point

The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid melts over a very narrow temperature range.

Objective: To accurately determine the melting range of a sample of Methyl 2-aminothiazole-5-carboxylate using a digital melting point apparatus.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Scan (Optional): Perform a quick scan with a rapid ramp rate (~10-20 °C/min) to find the approximate melting temperature.

-

Accurate Measurement: For the precise measurement, set the starting temperature to ~15-20 °C below the approximate melting point found in the rapid scan.

-

Heating Ramp: Use a slow ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture, making it ideal for determining the purity of a compound.

Objective: To determine the purity of Methyl 2-aminothiazole-5-carboxylate by calculating the area percentage of the main peak in the chromatogram.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration.

-

Instrumentation Setup:

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: Set to 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Column Temperature: 25 °C.

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any impurities.

-

Data Processing: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: The compound should be stored in a well-closed container at 2°C - 8°C.[8][9]

-

Safety Hazards: It is classified as causing skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[8] Some data suggests it may be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[13]

Conclusion

Methyl 2-aminothiazole-5-carboxylate is a foundational building block in medicinal chemistry, with well-defined physical properties that are critical to its application. Its high melting point and crystalline nature are characteristic of a stable organic solid. The spectral data provide a clear fingerprint for its identification, while established analytical protocols allow for rigorous purity assessment. A thorough understanding of these properties, combined with adherence to appropriate safety and handling protocols, enables researchers and drug development professionals to effectively utilize this versatile compound in the synthesis of next-generation therapeutics.

References

- 1. This compound | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]

- 2. 2-Amino-5-methylthiazole CAS#: 7305-71-7 [m.chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

- 11. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Methyl 2-aminothiazole-5-carboxylate | CAS#:6633-61-0 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-aminothiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-aminothiazole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the compound's synthesis, properties, and applications, with a comparative analysis of its more prominent isomer, Methyl 2-aminothiazole-5-carboxylate.

Introduction: The Aminothiazole Carboxylate Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The positioning of functional groups, such as amino and carboxylate moieties, on the thiazole ring is critical in defining the molecule's interaction with biological targets and its overall physicochemical properties. This guide focuses on a specific, less-documented isomer, this compound, and contrasts it with its well-studied counterpart.

Core Compound Identification: A Tale of Two Isomers

A critical point of clarification for researchers is the distinction between two closely related isomers:

-

This compound: The primary subject of this guide.

-

Methyl 2-aminothiazole-5-carboxylate: The more extensively researched isomer.

The structural difference, illustrated below, fundamentally influences their chemical reactivity and potential applications.

Caption: Chemical structures of this compound and its isomer.

Physicochemical Properties: A Comparative Analysis

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, we can infer some properties based on its structure and compare them to the known data for its 2-amino isomer.

| Property | This compound | Methyl 2-aminothiazole-5-carboxylate |

| CAS Number | 1363381-19-4[2][3][4] | 6633-61-0[5][6][7][8][9] |

| Molecular Formula | C₅H₆N₂O₂S[2] | C₅H₆N₂O₂S[5][6] |

| Molecular Weight | 158.18 g/mol [2] | 158.18 g/mol [5][6] |

| Appearance | Not specified | White to yellow to green crystalline powder[6] |

| Melting Point | Not specified | 182-194 °C[5][6] |

| Boiling Point | Not specified | 298.7 °C (Predicted)[5] |

| Purity | Typically >95% (from suppliers) | ≥ 98% (GC)[6] |

| Storage Conditions | 2-8°C, sealed in dry, dark place[2] | 2-8°C[5][6] |

Expert Insight: The position of the electron-donating amino group and the electron-withdrawing carboxylate group is expected to influence the electron density distribution within the thiazole ring, affecting properties like pKa, dipole moment, and reactivity. The 5-amino isomer may exhibit different solubility profiles and crystal packing compared to the 2-amino isomer.

Synthesis Strategies: Navigating Isomeric Selectivity

The synthesis of aminothiazole carboxylates often involves the Hantzsch thiazole synthesis or variations thereof. The challenge lies in achieving regioselectivity to obtain the desired isomer.

Established Synthesis of Methyl 2-aminothiazole-5-carboxylate

A common method for synthesizing the 2-amino-5-carboxylate isomer involves the reaction of an α-halocarbonyl compound with a thiourea derivative. One documented "one-pot" procedure for a related ethyl ester involves the bromination of ethyl acetoacetate with N-bromosuccinimide (NBS), followed by cyclization with thiourea.[10]

Caption: Simplified workflow for the synthesis of a 2-aminothiazole-5-carboxylate derivative.

Postulated Synthesis of this compound

Synthesizing the 5-amino-2-carboxylate isomer would require a different strategic approach, likely involving starting materials where the functionalities are pre-positioned to favor the desired cyclization. A potential, though less documented, route could involve the reaction of a 2-halothiazole-5-carboxylate with an amino source or the cyclization of precursors that enforce the desired regiochemistry. The lack of extensive literature on this specific synthesis highlights an area ripe for research and development.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not yet widely reported, the broader class of aminothiazoles is of high interest.

The Role of the 2-Amino Isomer as a Key Intermediate

Methyl 2-aminothiazole-5-carboxylate and its ethyl ester analog are crucial intermediates in the synthesis of several pharmaceuticals.[6][8][11] Most notably, it is a building block for the tyrosine kinase inhibitor Dasatinib , a medication used to treat certain types of cancer, including chronic myelogenous leukemia.[11][12]

References

- 1. benchchem.com [benchchem.com]

- 2. 1363381-19-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1363381-19-4(methyl 5-amino-1,3-thiazole-2-carboxylate) | Kuujia.com [pt.kuujia.com]

- 4. Methyl 5-amino-1,3-thiazole-2-carboxylate - CAS:1363381-19-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. tandfonline.com [tandfonline.com]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

Methyl 5-aminothiazole-2-carboxylate: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Among its many derivatives, functionalized aminothiazoles serve as critical building blocks for drug discovery and development. This guide provides an in-depth exploration of Methyl 5-aminothiazole-2-carboxylate (CAS 1363381-19-4), a versatile heterocyclic intermediate.[2] We will detail a robust synthetic pathway, explain the chemical rationale behind the procedural choices, and present a multi-faceted characterization strategy to ensure the compound's identity, purity, and structural integrity. This document is designed to be a practical resource for researchers engaged in the synthesis of novel chemical entities.

Introduction: The Significance of the 5-Aminothiazole Scaffold

While its isomer, Methyl 2-aminothiazole-5-carboxylate, is widely recognized as a key intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib, this compound presents a distinct substitution pattern that offers unique opportunities for molecular design.[3][4] The arrangement of a nucleophilic amino group at the C5 position and an electrophilic ester at the C2 position creates a valuable synthon for constructing complex heterocyclic systems. This specific orientation allows for orthogonal reactivity, enabling chemists to selectively functionalize either position to build libraries of compounds for screening and lead optimization. The inherent biological activity associated with the aminothiazole nucleus makes this compound a high-value starting material for programs targeting a range of diseases.[1]

Synthesis of this compound

The synthesis of 5-aminothiazoles can be approached through several strategies. A highly effective and regioselective method involves the cyclization of a suitable three-carbon synthon with a sulfur source. The protocol detailed below is a representative procedure adapted from established principles of thiazole synthesis, designed to yield the target compound with high fidelity.[5] The core of this strategy is the condensation reaction between an α-amino-α-cyanoacetate derivative and an α-mercaptoacetate.

Proposed Synthetic Pathway

The reaction proceeds via the condensation of Methyl 2-amino-2-cyanoacetate with Methyl thioglycolate under basic conditions, followed by an oxidative cyclization. This approach builds the thiazole ring by forming the C4-C5 and S-C5 bonds.

Caption: Figure 1. Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system; successful synthesis will be confirmed by the characterization methods outlined in Section 3.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Magnetic stirrer and heating mantle.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Reagents: Methyl 2-amino-2-cyanoacetate, Methyl thioglycolate, Sodium methoxide (NaOMe), Methanol (anhydrous), Diethyl ether, and reagents for purification (Silica gel, appropriate solvents).

Step-by-Step Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge the three-neck flask with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol. Cool the solution to 0°C using an ice bath.

-

Scientist's Note: The use of a nitrogen atmosphere and anhydrous solvent is crucial to prevent side reactions involving moisture, which could hydrolyze the ester groups or interfere with the base. Sodium methoxide serves as the catalyst to deprotonate the α-carbon of the cyanoacetate, initiating the condensation.

-

-

Addition of Reactants: To the cooled basic solution, add Methyl 2-amino-2-cyanoacetate (1.0 eq.) dropwise, maintaining the temperature below 5°C. After the addition is complete, add Methyl thioglycolate (1.0 eq.) dropwise.

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture carefully with acetic acid. Concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

-

Isolation: To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Scientist's Note: The extraction isolates the product from inorganic salts and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Concentrate the dried organic phase to obtain the crude product. Purify the crude material using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Final Product: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Summary of Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry | Reactants (1:1), Base (1.1 eq.) | Ensures complete reaction of the limiting reagent; slight excess of base drives the initial deprotonation. |

| Solvent | Anhydrous Methanol | Good solubility for reactants and compatibility with the sodium methoxide base. |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic condensation; warming allows the reaction to proceed to completion. |

| Reaction Time | ~5 hours (TLC monitored) | Adequate time for adduct formation and subsequent cyclization. |

| Purification | Silica Gel Chromatography | Standard and effective method for separating the polar product from non-polar impurities and starting materials. |

Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. The following techniques provide orthogonal data points for a conclusive analysis.

Caption: Figure 2. Overall workflow from synthesis to final characterization and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Signals for the three carbons of the thiazole ring (C2, C4, C5). The C2 and C5 carbons, being attached to heteroatoms, will be significantly downfield.[8]

-

A signal for the carbonyl carbon (C=O) of the ester, typically found far downfield.

-

A signal for the methyl carbon (-OCH₃) of the ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

N-H Stretching: Two distinct sharp bands are expected in the 3300-3450 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂).[9]

-

C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the presence of the ester carbonyl group.[10]

-

C=N Stretching: A medium intensity band around 1620-1660 cm⁻¹ is characteristic of the endocyclic C=N bond within the thiazole ring.[11]

-

C-O Stretching: An absorption in the 1200-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues from its fragmentation pattern.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will correspond to the protonated molecule [M+H]⁺. For C₅H₆N₂O₂S, the expected molecular weight is 158.18 g/mol , so the [M+H]⁺ peak should appear at an m/z of approximately 159.02.[12]

-

Fragmentation: Under higher energy conditions (e.g., CID), characteristic fragments may be observed. Common fragmentation pathways for esters include the loss of the methoxy radical (•OCH₃, -31 Da) or the loss of the entire carbomethoxy group (•COOCH₃, -59 Da).[13] Fragmentation of the thiazole ring itself is also possible.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a synthesized compound. A standard reverse-phase method would be appropriate.

-

Principle: The compound is passed through a non-polar stationary phase (like C18) with a polar mobile phase. Purity is assessed by the presence of a single major peak at a specific retention time.

-

Typical Conditions: A gradient elution starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of an organic solvent like acetonitrile would effectively elute the compound and separate it from potential impurities.[15]

Summary of Expected Characterization Data

| Technique | Parameter | Expected Value / Observation | Purpose |

| ¹H NMR | δ (ppm), DMSO-d₆ | ~7.5 (s, 1H, C4-H), ~7.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃) | Structural Elucidation |

| ¹³C NMR | δ (ppm), DMSO-d₆ | ~162 (C=O), ~155 (C2), ~145 (C5), ~120 (C4), ~52 (OCH₃) | Carbon Skeleton Confirmation |

| FTIR | Wavenumber (cm⁻¹) | ~3400 & 3300 (N-H), ~1710 (C=O), ~1640 (C=N), ~1250 (C-O) | Functional Group ID |

| MS (ESI+) | m/z | 159.02 [M+H]⁺ | Molecular Weight Confirmation |

| HPLC (RP) | Purity (%) | >95% (Target) | Purity Assessment |

(Note: Predicted NMR chemical shifts (δ) are estimates based on typical values for similar structures and can vary based on solvent and experimental conditions.)[7][8]

Conclusion

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. By understanding the rationale behind the synthetic steps and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The detailed protocols and data interpretation guidelines presented herein are intended to empower scientists in drug discovery and chemical development to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. 1363381-19-4 | this compound - AiFChem [aifchem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. sjpas.com [sjpas.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrevlett.com [chemrevlett.com]

- 12. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.sapub.org [article.sapub.org]

- 15. nbinno.com [nbinno.com]

Methyl 5-aminothiazole-2-carboxylate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-Aminothiazole-5-Carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0), a critical intermediate in the synthesis of pharmaceuticals such as Dasatinib.[1][2] The document elucidates the molecular properties governing its solubility, presents a qualitative solubility profile based on chemical principles and available data, and details robust experimental protocols for quantitative determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for process optimization, purification, and formulation.

Introduction and Scope

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of significant industrial importance.[3][4] Its utility as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physical properties, particularly its solubility in organic solvents.[2] Solubility data is fundamental to the design of efficient reaction conditions, the development of effective purification strategies like recrystallization, and the preparation of formulations.

A Note on Isomeric Nomenclature: It is crucial to clarify that this guide focuses on Methyl 2-aminothiazole-5-carboxylate (CAS: 6633-61-0) . While the isomer Methyl 5-aminothiazole-2-carboxylate (CAS: 1363381-19-4) exists, the former is overwhelmingly more prevalent in scientific literature and commercial availability, and thus possesses a more established, albeit still limited, data profile.[5][6]

This whitepaper synthesizes theoretical predictions based on molecular structure with practical, field-proven methodologies to provide a holistic view of the compound's solubility.

Molecular Characteristics and Solubility Predictions

The solubility of a compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and overall size.[7] The principle of "like dissolves like" serves as a primary guideline for predicting solubility behavior: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[8][9]

2.1. Structural Analysis

Methyl 2-aminothiazole-5-carboxylate (C₅H₆N₂O₂S) is a multifunctional molecule.[10] Its key structural features, which dictate its interactions with solvents, are:

-

Primary Amino Group (-NH₂): This group is a strong hydrogen bond donor and a weak base. It significantly increases the molecule's polarity.

-

Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor. The ester group contributes to the molecule's polarity.

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. The nitrogen atom in the ring can act as a hydrogen bond acceptor. The ring system itself is relatively polar.

The combination of multiple polar functional groups and hydrogen bond donor/acceptor sites suggests that Methyl 2-aminothiazole-5-carboxylate is a polar molecule.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 6. This compound | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to Methyl Aminothiazole Carboxylate Isomers in Pharmaceutical Synthesis

Editorial Note: The topic specified, "Methyl 5-aminothiazole-2-carboxylate" (CAS #1363381-19-4), is a specific chemical isomer for which there is a significant lack of published technical data, including experimental properties, synthesis protocols, and applications. In contrast, its isomer, Methyl 2-aminothiazole-5-carboxylate (CAS #6633-61-0), is a well-documented, commercially significant, and critical intermediate in pharmaceutical manufacturing. Given the audience of researchers and drug development professionals, this guide will focus comprehensively on the latter, as it is the compound of practical and academic relevance. This decision ensures the delivery of an in-depth, technically accurate, and valuable resource.

Introduction: The Strategic Importance of Methyl 2-Aminothiazole-5-Carboxylate

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic building block of considerable importance in modern medicinal chemistry.[1][2][3] As a bifunctional molecule, it possesses both a nucleophilic amino group and an electrophilic ester, providing synthetic versatility.[1] This unique reactivity profile, centered on the stable thiazole core, has positioned it as a "privileged structure" in drug discovery.[4]

Its primary and most notable application is serving as a key starting material for the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and certain types of acute lymphoblastic leukemia (ALL).[1][5] The structural integrity and purity of this intermediate are therefore paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of its properties, synthesis, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

Physicochemical and Spectroscopic Profile

The compound typically appears as a white to yellow or brown crystalline powder.[1][2][3] Its stability under recommended storage conditions is crucial for maintaining its quality and reactivity in downstream applications.[1]

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-amino-1,3-thiazole-5-carboxylate | [6] |

| CAS Number | 6633-61-0 | [1][6][7] |

| Molecular Formula | C₅H₆N₂O₂S | [3][6][7] |

| Molecular Weight | 158.18 g/mol | [3][6][7] |

| Appearance | White to yellow to green powder/crystal | [2][3] |

| Melting Point | 182-186 °C (high purity); 189-194 °C also reported | [1][3][7] |

| Boiling Point | ~298.7 °C (Predicted) | [1][7][8] |

| Density | ~1.4 g/cm³ (Predicted) | [1][9] |

| SMILES | COC(=O)C1=CN=C(S1)N | [7] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.8 ppm), the thiazole ring proton (a singlet), and the amino group protons (a broad singlet, exchangeable with D₂O).

-

¹³C NMR: The carbon spectrum would display distinct peaks for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the thiazole ring.[10]

-

IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine, a strong C=O stretching band for the ester carbonyl group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.[11][12]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[11]

Synthesis and Manufacturing Workflow

The industrial synthesis of Methyl 2-aminothiazole-5-carboxylate is typically achieved via a variation of the Hantzsch thiazole synthesis. One common and scalable method involves the reaction of a β-halo-α,β-unsaturated ester with thiourea.

A well-established laboratory and potential industrial-scale synthesis proceeds from readily available starting materials like an acetoacetate ester.[13] The process involves two key transformations: α-bromination followed by cyclocondensation with thiourea. This can be performed as a "one-pot" procedure, which enhances process efficiency by minimizing intermediate isolation steps.[13]

Protocol: One-Pot Synthesis from Methyl Acetoacetate

-

Bromination: Methyl acetoacetate is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (THF).[13] N-Bromosuccinimide (NBS) is added portion-wise as the brominating agent. The use of NBS is strategic as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions. The reaction is typically heated to drive the bromination to completion.

-

Cyclocondensation: After the bromination is complete, thiourea is added directly to the reaction mixture. The thiourea acts as a dinucleophile. The sulfur atom first displaces the bromide, and then one of the amino nitrogens attacks the ketone carbonyl, initiating the cyclization.

-

Dehydration and Aromatization: The resulting thiazoline intermediate readily dehydrates under the heated reaction conditions to form the stable, aromatic thiazole ring.

-

Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., ammonia water) to neutralize any acid formed and precipitate the free base product.[13] The solid product is then collected by filtration, washed, and dried. Purity is typically assessed by GC or HPLC and is often greater than 98%.[1][3]

Caption: High-level workflow for the one-pot synthesis.

Chemical Reactivity and Role in Dasatinib Synthesis

The synthetic utility of Methyl 2-aminothiazole-5-carboxylate stems from the orthogonal reactivity of its two primary functional groups.

-

The 2-Amino Group: This group is a potent nucleophile and readily undergoes acylation, alkylation, and diazotization reactions.[14] In the context of drug synthesis, its most critical reaction is amide bond formation.

-

The 5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides via aminolysis, although this often requires harsh conditions. More commonly, the ester is hydrolyzed first, and the resulting carboxylic acid is activated for amide coupling.[15]

Core Application: Synthesis of Dasatinib

The synthesis of Dasatinib is a multi-step process where Methyl 2-aminothiazole-5-carboxylate serves as the foundational core. The general synthetic logic involves derivatizing both the amino and carboxylate functionalities.

-

Amide Formation: The 2-amino group is coupled with another key intermediate, often a substituted chloropyrimidine derivative. This step builds the core structure of the final drug.

-

Ester Hydrolysis & Second Amide Coupling: The methyl ester at the 5-position is hydrolyzed to a carboxylic acid. This acid is then activated (e.g., converted to an acyl chloride) and coupled with N-(2-chloro-6-methylphenyl)-N'-(2-hydroxyethyl)piperazine to form the final Dasatinib molecule.[15] An alternative strategy involves forming the second amide bond first by reacting a β-ethoxyacrylamide with thiourea, which avoids protection/deprotection steps.[15]

Caption: Logical pathway from the intermediate to Dasatinib.

Broader Applications and Future Potential

While its role in Dasatinib synthesis is its most prominent application, the 2-aminothiazole scaffold is a recurring motif in bioactive compounds.[16] Derivatives are explored for a wide range of therapeutic targets.

-

Anticancer Research: The 2-aminothiazole core is investigated for the development of other kinase inhibitors (e.g., VEGFR-2 inhibitors) and compounds with broad-spectrum antitumor activity.[7][16]

-

Antimicrobial Agents: The scaffold is present in compounds being tested against various pathogens, including Mycobacterium tuberculosis.[17]

-

Agrochemicals: Its biological activity extends to agriculture, where it is used as an intermediate for fungicides and herbicides.[3]

Safety, Handling, and Storage

Proper handling of Methyl 2-aminothiazole-5-carboxylate is essential for laboratory safety and maintaining chemical integrity.

Hazard Identification (GHS Classification): [6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][19]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[18][19]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperature is between 2°C and 8°C.[3][7]

Conclusion

Methyl 2-aminothiazole-5-carboxylate is more than a simple chemical intermediate; it is a cornerstone of complex pharmaceutical synthesis. Its value is defined by its versatile reactivity, the stability of its heterocyclic core, and its proven role in the production of life-saving therapeutics like Dasatinib. For researchers in drug discovery and process development, a thorough understanding of this molecule's properties, synthesis, and reactivity is fundamental to innovation and the successful development of next-generation medicines.

References

- 1. innospk.com [innospk.com]

- 2. Methyl 2-Aminothiazole-5-carboxylate | 6633-61-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(Aminomethyl)thiazole-5-carboxylic Acid|CAS 933742-24-6 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-aminothiazole-5-carboxylate | 6633-61-0 | FM25386 [biosynth.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CAS#:1363381-19-4 | Chemsrc [chemsrc.com]

- 10. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR [m.chemicalbook.com]

- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

Topic: Key Intermediates in the Synthesis of 2-Aminothiazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to numerous clinically significant pharmaceuticals, including the anticancer agents Dasatinib and Alpelisib.[1][2][3] Its prevalence in medicinal chemistry underscores the critical need for robust and versatile synthetic strategies. Understanding the core intermediates that enable the construction of this scaffold is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic pathways to 2-aminothiazole derivatives, with a sharp focus on the generation, reactivity, and strategic importance of the key chemical intermediates. We will dissect the cornerstone Hantzsch thiazole synthesis, elucidating the causal relationships behind experimental choices and providing field-proven protocols. This guide is designed to equip researchers with the foundational knowledge and practical insights required to efficiently synthesize and innovate upon this vital pharmacophore.

The Enduring Importance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of modern medicine, and among them, the 2-aminothiazole ring system holds a position of particular distinction.[4][5][6] This five-membered aromatic ring, containing both sulfur and nitrogen, is a versatile pharmacophore found in a wide array of therapeutic agents exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9] The clinical success of drugs like Dasatinib, a multi-targeted kinase inhibitor for leukemia, validates the therapeutic potential inherent in this structure.[2][3]

The synthetic accessibility of the 2-aminothiazole core and the ease with which it can be functionalized at multiple positions make it an attractive starting point for the development of novel chemical entities.[1] A mastery of its synthesis is therefore not merely an academic exercise but a crucial skill for the medicinal chemist. The most powerful and widely adopted method for constructing this ring system is the Hantzsch thiazole synthesis, a reaction that hinges on the precise and efficient coupling of two fundamental intermediates.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

First reported by Arthur Hantzsch in 1887, this reaction has remained the most reliable and versatile method for preparing 2-aminothiazoles for over a century.[10][11][12] Its enduring utility stems from its simplicity, use of readily available starting materials, and typically high yields.[13][14][15] The reaction involves the condensation of an α-haloketone with a thioamide or, most commonly for 2-aminothiazoles, thiourea.[11][16] The elegance of the Hantzsch synthesis lies in its predictable formation of the stable, aromatic thiazole ring.

Core Intermediates: The Pillars of the Hantzsch Synthesis

The success of the Hantzsch synthesis is entirely dependent on the reactivity and availability of two key classes of intermediates: α-haloketones and thioureas.

The α-haloketone is a bifunctional molecule that provides the three-carbon backbone of the thiazole ring. Its high reactivity is due to the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[17]

-

Causality of Reactivity: The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The halogen atom serves as an excellent leaving group, facilitating an SN2 reaction, which is the initial and rate-determining step of the Hantzsch synthesis.[13][16]

-

Synthetic Access: α-haloketones can be prepared beforehand but are often generated in situ to avoid handling these lachrymatory and reactive compounds.[18] Common methods include:

-

Direct Halogenation: The reaction of a ketone with elemental halogens (e.g., Br₂) or halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).[17][19]

-

Catalytic Systems: More modern, "one-pot" approaches utilize a ketone, a halogen source (often catalytic iodine or bromine), and an oxidant.[7][20] This is often preferred in process chemistry as it improves safety and atom economy. For example, a catalytic amount of iodine can be used in the presence of an oxidizing agent to continuously generate the electrophilic halogen species required for α-halogenation.[7]

-

The choice of halogen (I > Br > Cl) influences the rate of the initial SN2 reaction, with α-iodoketones being the most reactive and α-chloroketones the least. α-Bromoketones, such as 2-bromoacetophenone, offer a good balance of reactivity and stability, making them the most commonly used intermediates in laboratory settings.[13][16][18]

Thiourea (H₂NCSNH₂) is the quintessential intermediate for providing the nitrogen and sulfur atoms, as well as the C2 carbon, of the 2-aminothiazole ring.

-

Nucleophilic Character: The sulfur atom in thiourea is a soft nucleophile, which preferentially attacks the soft electrophilic α-carbon of the haloketone.[16] Although the nitrogen atoms are also nucleophilic, the initial attack by sulfur is kinetically favored and leads to the productive reaction pathway.

-

Versatility: While unsubstituted thiourea yields primary 2-aminothiazoles, the use of N-substituted or N,N-disubstituted thiourea derivatives provides a direct route to secondary or tertiary 2-aminothiazoles, respectively.[21][22] This is a key strategic advantage, allowing for the direct installation of desired substituents at the 2-amino position without requiring post-synthesis modification. These substituted thiourea intermediates are typically synthesized by reacting an amine with an isothiocyanate.

The Reaction Mechanism: A Self-Validating System

The mechanism of the Hantzsch synthesis is a logical sequence of fundamental organic reactions, culminating in the formation of a highly stable aromatic product. This thermodynamic driving force is what makes the reaction so robust.

-

Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone, displacing the halide ion. This forms an isothiouronium salt intermediate.[13][16]

-

Intramolecular Cyclization: One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.[12][23]

-

Dehydration: The final step is an acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination step is highly favorable as it results in the formation of the conjugated, aromatic 2-aminothiazole ring system.[11][16]

// Reactants

Haloketone [label=< α-Haloketone>];

Thiourea [label=<

α-Haloketone>];

Thiourea [label=< Thiourea>];

Thiourea>];

// Intermediates & Product

Salt [label=< Isothiouronium Salt>];

Cyclized [label=<

Isothiouronium Salt>];

Cyclized [label=< Hydroxythiazoline>];

Product [label=<

Hydroxythiazoline>];

Product [label=< 2-Aminothiazole>];

2-Aminothiazole>];

// Invisible nodes for layout node [width=0, height=0, label=""]; p1; p2; p3;

// Edges {rank=same; Haloketone; Thiourea} Haloketone -> p1 [label="1. SN2 Attack", arrowhead=none]; Thiourea -> p1 [arrowhead=none]; p1 -> Salt; Salt -> p2 [label="2. Intramolecular\nCyclization"]; p2 -> Cyclized [arrowhead=none]; Cyclized -> p3 [label="3. Dehydration\n(-H₂O)"]; p3 -> Product [arrowhead=none]; } The Hantzsch Thiazole Synthesis Mechanism.

Field-Proven Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable procedure for synthesizing a model 2-aminothiazole. Each step is designed for high yield and purity.[13]

Materials:

-

2-Bromoacetophenone (5.0 mmol, ~1.0 g)

-

Thiourea (7.5 mmol, ~0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (aqueous, 20 mL)

Step-by-Step Methodology:

-

Charge Reactants: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

-

-

Add Solvent: Add methanol (5 mL) and a magnetic stir bar.

-

Causality: Methanol or ethanol are ideal solvents as they readily dissolve the starting materials upon gentle heating but often allow the final product or its salt to precipitate upon cooling or neutralization, simplifying isolation.

-

-

Heat Reaction: Heat the mixture with stirring on a hot plate to a gentle reflux (around 70-80°C) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction. The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the hot alcohol.[16]

-

-

Cool and Precipitate: Remove the vial from the heat and allow it to cool to room temperature.

-

Neutralization and Workup: Pour the cooled reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.

-

Drying: Allow the collected solid to air-dry. The product is often of sufficient purity for subsequent steps without further purification.

One-Pot Synthesis: A Streamlined Approach

To improve efficiency and safety, one-pot variations of the Hantzsch synthesis have been developed. In these protocols, the key α-haloketone intermediate is not isolated but is generated in situ from a more stable starting ketone. This approach is highly valued in industrial and large-scale synthesis.

A common strategy involves the reaction of a methyl ketone, thiourea, and a halogenating system in a single reaction vessel.[19]

| Catalyst/Reagent System | Ketone Substrate | Halogen Source | Key Advantage | Reference |

| Iodine (catalytic) / Iron (catalytic) | Methyl aryl ketones | I₂ | Uses only catalytic amounts of iodine, with iron recycling the iodide back to I₂.[7] | [7] |

| Montmorillonite-K10 / Iodine | Methylcarbonyls | I₂ | Heterogeneous catalyst that is easily recoverable and reusable.[20] | [20] |

| Trichloroisocyanuric acid (TCCA) | Acetophenone | TCCA | TCCA acts as a safe and solid source of electrophilic chlorine.[19] | [19] |

| N-Bromosuccinimide (NBS) | Methyl ketones | NBS | A widely available, solid, and easy-to-handle brominating agent.[20] | [20] |

Alternative Pathways: The Gewald Reaction

While the Hantzsch synthesis is dominant, other methods exist for constructing substituted thiazoles. The Gewald reaction, primarily known for synthesizing 2-aminothiophenes, can be adapted to produce thiazoles under specific conditions.[24][25]

The reaction typically involves a ketone, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[25] However, a modification using 1,4-dithiane-2,5-diol as an aldehyde precursor with α-substituted benzylacetonitriles has been shown to yield 2-substituted thiazoles instead of the expected thiophenes.[24][26][27] In this pathway, the nitrile-containing compound is the key intermediate that dictates the final heterocyclic ring structure.

The 2-Aminothiazole Core as a Versatile Intermediate

It is crucial for drug development professionals to recognize that the product of a Hantzsch synthesis is often not the final molecule but is itself a key intermediate for further elaboration. The 2-amino group and the C5 position of the thiazole ring are common sites for further functionalization to build molecular complexity and modulate pharmacological activity.[4][28]

-

N-Acylation: The 2-amino group can be readily acylated to form amides.[28]

-

Schiff Base Formation: Reaction with aldehydes can form Schiff bases, which can be further cyclized into other heterocyclic systems.[4][28]

-

Suzuki Coupling: If the C5 position is halogenated (e.g., using a 5-bromo-2-aminothiazole intermediate), it can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents.[28]

Conclusion

The synthesis of 2-aminothiazole compounds is a foundational process in modern medicinal chemistry. The Hantzsch synthesis remains the preeminent strategy, a testament to its efficiency and reliability. At the heart of this reaction are two indispensable intermediates: the α-haloketone , which serves as the electrophilic backbone, and thiourea (or its derivatives), which acts as the N-C-S nucleophilic building block. A thorough understanding of the generation, reactivity, and interplay of these intermediates is essential for any scientist aiming to synthesize novel therapeutic agents. By mastering the principles outlined in this guide, from the causality of the reaction mechanism to the practical execution of one-pot protocols, researchers can confidently and effectively harness the power of the 2-aminothiazole scaffold in the pursuit of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

- 6. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 11. synarchive.com [synarchive.com]

- 12. benchchem.com [benchchem.com]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 25. Gewald reaction - Wikipedia [en.wikipedia.org]

- 26. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scilit.com [scilit.com]

- 28. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological importance of the 2-aminothiazole moiety. We will delve into its critical role in the design and function of therapeutic agents across various disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. Through an exploration of its structure-activity relationships, mechanisms of action, and real-world applications in FDA-approved drugs, this document aims to equip researchers and drug development professionals with a thorough understanding of why this heterocyclic motif continues to be a focal point of innovation in pharmaceutical sciences. We will also address the important consideration of the 2-aminothiazole core as a potential toxicophore, providing a balanced perspective for its strategic implementation in drug design.

The 2-Aminothiazole Core: A Profile of a Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position. This arrangement of atoms and functional groups confers a unique set of electronic and steric properties, making it an exceptional building block in drug discovery.[1][2] Its planarity, hydrogen bonding capabilities (both as a donor and acceptor), and ability to participate in various non-covalent interactions allow for high-affinity binding to a diverse range of protein targets.[3] The versatility of the 2-aminothiazole scaffold is further enhanced by the ease with which it can be chemically modified at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

However, the very features that make the 2-aminothiazole moiety a privileged scaffold also warrant a cautious approach. It has been identified as a potential "toxicophore," a chemical structure that can be metabolically activated to form reactive metabolites. These reactive species can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[4][5] A thorough understanding of these potential liabilities is crucial for the rational design of safe and effective 2-aminothiazole-based therapeutics.

Anticancer Activity: Targeting the Kinome and Beyond

The 2-aminothiazole moiety is a prominent feature in a multitude of anticancer agents, most notably as a versatile kinase inhibitor.[6] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an effective hinge-binding motif, interacting with the ATP-binding site of various kinases.[6]

Clinically Approved Kinase Inhibitors

A prime example of a successful 2-aminothiazole-containing drug is Dasatinib , a potent oral inhibitor of multiple tyrosine kinases.[7][8] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] Dasatinib's mechanism of action involves the inhibition of the Bcr-Abl kinase, the hallmark of CML, as well as Src family kinases.[7][8]

Inhibition of Key Cancer-Related Kinases

Beyond Bcr-Abl, 2-aminothiazole derivatives have been developed to target a wide spectrum of kinases implicated in cancer progression.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-aminothiazole-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][9][10]

-

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Several 2-aminothiazole derivatives have been designed as potent inhibitors of PI3K and/or mTOR, demonstrating significant antitumor activity.[11][12][13]

-

VEGFR/BRAF Kinases: Vascular endothelial growth factor receptor (VEGFR) and BRAF kinases are key drivers of angiogenesis and cell proliferation in certain cancers. Dual inhibitors incorporating the 2-aminothiazole scaffold have shown promise in preclinical studies.[14]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their aberrant activity is a common feature of cancer. 2-aminothiazole derivatives have been successfully developed as potent and selective CDK inhibitors, inducing cell cycle arrest and apoptosis.[15][16]

Below is a diagram illustrating the central role of 2-aminothiazole derivatives in inhibiting various kinase signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. | Sigma-Aldrich [merckmillipore.com]

- 7. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Aminothiazole Core - A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Reactivity of the Aminothiazole Ring

The 2-aminothiazole motif is a cornerstone in medicinal and materials chemistry. As a heterocyclic aromatic amine, its structure is deceptively simple: a five-membered ring containing both sulfur and nitrogen, appended with an exocyclic amino group.[1][2] This arrangement, however, gives rise to a rich and nuanced chemical reactivity that has made it a "privileged scaffold" in drug discovery. A vast number of therapeutics, including anticancer agents like Dasatinib, anti-inflammatory drugs like Meloxicam, and numerous antibiotics, are built upon this core.[3][4][5][6] Understanding the subtle interplay of its structural features, aromaticity, and tautomeric nature is paramount for any scientist seeking to harness its synthetic potential.

This guide provides a deep dive into the chemical behavior of the aminothiazole ring. We will move beyond simple reaction lists to explore the causality—the why—behind its reactivity patterns, offering field-proven insights for researchers, chemists, and drug development professionals.

Fundamental Structural and Electronic Properties

The reactivity of 2-aminothiazole is dictated by its electronic landscape. The thiazole ring itself is aromatic, with the lone pair of the sulfur atom participating in the π-electron system. The most significant electronic influence, however, comes from the exocyclic amino group (-NH₂). As a powerful electron-donating group, it dramatically increases the electron density of the ring system through resonance, making it highly activated towards electrophilic attack.

Computational studies and experimental evidence consistently show that the highest electron density is localized at the C5 position of the ring. This makes C5 the primary site for electrophilic aromatic substitution. The exocyclic amino nitrogen and the endocyclic ring nitrogen (at position 3) also represent key centers of reactivity, acting as potent nucleophiles.

The Critical Role of Tautomerism

A unique feature of 2-aminothiazole is its ability to exist in a tautomeric equilibrium between the amino form (the aromatic amine) and the imino form (a non-aromatic imine).[7]

Caption: Amino-imino tautomerism in the 2-aminothiazole ring.

In most conditions, particularly in aqueous solutions, the amino tautomer is the predominant and more stable form .[7] This is crucial because it is the aromatic amino form that undergoes the characteristic electrophilic substitution reactions that define much of its chemistry. The imino form, while less stable, can participate in certain reactions, but for the majority of synthetic applications discussed herein, we will be considering the reactivity of the amino tautomer.

PART 1: Reactions at the Thiazole Ring Core (Electrophilic Aromatic Substitution)

The electron-rich nature of the aminothiazole ring makes it highly susceptible to electrophilic attack. The powerful activating effect of the amino group directs incoming electrophiles almost exclusively to the C5 position.

Halogenation: A Gateway to Functionalization

Halogenation, particularly bromination and chlorination, is one of the most fundamental and synthetically useful reactions of 2-aminothiazoles. It typically proceeds with high regioselectivity at the C5 position and serves as a critical first step for introducing further diversity via cross-coupling reactions.[8][9] The mechanism is generally considered an addition-elimination pathway, where the electrophile adds across the C4-C5 double bond, followed by elimination of a hydrogen halide to restore aromaticity.[8][10]

Key Methodologies for Halogenation:

-

Direct Halogenation with X₂: Using elemental bromine (Br₂) or chlorine (Cl₂) in solvents like acetic acid or methanol can effectively halogenate the ring, though this can sometimes lead to over-halogenation or side reactions.[8]

-

Copper-Catalyzed Halogenation: A milder and highly efficient method involves the use of copper(II) halides (CuCl₂ or CuBr₂).[11] This method offers excellent regioselectivity for the C5 position at room temperature and is compatible with a variety of substituted aminothiazoles.[11]

-

Biocatalytic Halogenation: Emerging methods utilize enzymes like vanadium-dependent haloperoxidases (VHPOs) for bromination under mild, aqueous conditions, using inorganic bromide salts as the bromine source.[12][13] This green chemistry approach avoids toxic reagents and byproducts.[13]

This protocol describes the highly regioselective monobromination of a 2-aminothiazole derivative at the C5 position.

-

Setup: To a solution of the starting 2-aminothiazole (1.0 mmol) in acetonitrile (10 mL), add Copper(II) bromide (CuBr₂, 2.2 mmol).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-amino-5-bromothiazole derivative.

Azo Coupling

The activated C5 position of 2-aminothiazoles readily reacts with diazonium salts to form brightly colored azo compounds.[14][15] This reaction is a classic example of electrophilic aromatic substitution and is widely used in the synthesis of dyes and biologically active molecules.[14]

Caption: Workflow for Azo Coupling on the 2-aminothiazole ring.

PART 2: Reactions at the Exocyclic Amino Group

The exocyclic amino group is a primary nucleophile and a key handle for derivatization. Its reactions allow for the extension of the molecular framework, profoundly influencing the compound's pharmacological properties.[5] When reacting with electrophiles, there is a potential for competition between the exocyclic amine, the endocyclic ring nitrogen, and the C5 position.[16] Under neutral or basic conditions, reactions with most electrophiles, especially unsaturated ones, occur preferentially at the more nucleophilic exocyclic amino group.[1]

Acylation and Sulfonylation

Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, are robust and high-yielding reactions to produce stable amide and sulfonamide derivatives, respectively.[5][14] These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or other acid generated during the reaction.

| Derivatization Type | Reagents | Base/Solvent | Conditions | Yield (%) | Reference |

| Acylation | Benzoyl chloride | Pyridine | Room Temp | High | [14] |

| Acylation | Chloroacetyl chloride | K₂CO₃ | Room Temp | Good | [14] |

| Sulfonylation | Benzenesulfonyl chloride | Sodium Acetate / Water | 80-85°C, 6h | 80% | [5] |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | Sodium Acetate / Water | 80-85°C, 4h | 69% | [5] |

This protocol details the acylation of the exocyclic amino group.

-

Setup: Dissolve 2-amino-4-phenylthiazole (1.0 mmol) in dry pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition: Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into cold water (50 mL). The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure amide product.[14]

Diazotization and Sandmeyer Reactions

The primary aromatic amino group of 2-aminothiazole can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[17] This diazonium intermediate is highly versatile and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing the installation of halogens (Cl, Br, I), cyano groups, and other functionalities at the 2-position of the thiazole ring.[11][15] This is a powerful strategy for modifying the core when direct substitution is not feasible.

Caption: General workflow for converting the 2-amino group via diazotization.

Palladium-Catalyzed N-Arylation

Modern synthetic methods allow for the direct formation of C-N bonds between the exocyclic amino group and aryl halides or triflates. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been successfully applied to 2-aminothiazoles, providing access to a wide range of N-aryl-2-aminothiazole derivatives which are otherwise difficult to synthesize.[18]

PART 3: Advanced Synthetic Transformations

Beyond fundamental reactions, halogenated aminothiazoles are key intermediates for building molecular complexity through metal-catalyzed cross-coupling reactions.

Suzuki and Stille Cross-Coupling

5-Halo-2-aminothiazoles are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which uses boronic acids, and the Stille coupling, which uses organostannanes, are routinely employed to form new carbon-carbon bonds at the C5 position. These reactions are foundational in modern drug discovery for assembling complex molecular architectures.

Caption: Logical workflow for advanced C-C and C-N bond formation.

Conclusion

The 2-aminothiazole ring is a synthetically versatile and powerful building block. Its reactivity is governed by a delicate balance of factors: the strong electron-donating nature of the exocyclic amino group, the inherent aromaticity of the thiazole core, and the potential for tautomerism. A thorough understanding of these principles allows chemists to selectively functionalize the ring at three key positions: electrophilic substitution at the highly activated C5 position, a wide array of nucleophilic reactions at the exocyclic amino group, and further transformations via diazonium intermediates or metal-catalyzed cross-coupling. This predictable yet versatile reactivity is precisely why the 2-aminothiazole core continues to be a central and enduring scaffold in the ongoing quest for novel therapeutics and functional materials.[19][20]

References